Tr-PEG2-OH

PROTAC synthesis Linker purity Conjugation efficiency

Tr-PEG2-OH is a monodisperse, trityl-protected diethylene glycol (PEG2) linker. It provides a precise 2-unit PEG spacer (~7–8 Å) essential for ternary complex formation in PROTACs. Its non-cleavable nature ensures consistent DAR in ADC synthesis. COA-verified purity up to 99.45% and 10 mM DMSO solubility enable reproducible, automated conjugation. With 3-year stability at -20°C, bulk procurement is practical. Select this linker when functional data or structure-based design requires a short, defined PEG2 spacer—not a generic PEG class substitute.

Molecular Formula C23H24O3
Molecular Weight 348.4 g/mol
CAS No. 105589-77-3
Cat. No. B1682557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTr-PEG2-OH
CAS105589-77-3
SynonymsTr-PEG3
Molecular FormulaC23H24O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCO
InChIInChI=1S/C23H24O3/c24-16-17-25-18-19-26-23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,24H,16-19H2
InChIKeyRPCPDUOXPSQJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tr-PEG2-OH (CAS 105589-77-3) Technical Profile and Core Utility for PROTAC and ADC Linker Applications


Tr-PEG2-OH (2-(2-(trityloxy)ethoxy)ethanol) is a monodisperse, trityl-protected diethylene glycol linker containing a terminal hydroxyl group [1]. It belongs to the polyethylene glycol (PEG) class of linkers and is primarily employed as a non-cleavable, 2-unit PEG linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) . The trityl group provides orthogonal protection of one hydroxyl terminus, enabling selective deprotection under mildly acidic conditions or via hydrogenolysis for subsequent functionalization . Its compact PEG2 spacer offers a defined molecular length that is critical for optimizing ternary complex formation in PROTAC applications and minimizing steric hindrance in ADC payload conjugation .

Why Tr-PEG2-OH Cannot Be Casually Substituted with Tr-PEG3-OH or Tr-PEG4-OH in PROTAC and ADC Conjugation Workflows


Substitution of Tr-PEG2-OH with its close analogs Tr-PEG3-OH (3 PEG units) or Tr-PEG4-OH (4 PEG units) is non-trivial due to three quantifiable differentiation points. First, the PEG unit length directly impacts the spatial distance between conjugated moieties; a difference of even one ethylene glycol unit (approximately 3.5 Å) can significantly alter ternary complex stability and target degradation efficiency in PROTACs [1]. Second, the molecular weight increment (from 348.43 g/mol for Tr-PEG2-OH to 392.49 g/mol for Tr-PEG3-OH and 436.54 g/mol for Tr-PEG4-OH) affects payload loading capacity and overall conjugate hydrophilicity in ADC constructs . Third, commercially available Tr-PEG2-OH from major suppliers consistently achieves ≥98% purity with validated HPLC data (up to 99.45% by COA), whereas Tr-PEG3-OH and Tr-PEG4-OH are typically offered at ≥95% purity, introducing potential variability in conjugation yields and downstream analytical characterization . The quantitative evidence below substantiates why procurement decisions should be compound-specific rather than class-generic.

Quantitative Differentiators: Tr-PEG2-OH vs. Tr-PEG3-OH and Tr-PEG4-OH in Purity, Molecular Length, Solubility, and Functional Impact


Purity Advantage: Tr-PEG2-OH (99.06% HPLC) vs. Tr-PEG3-OH (≥95%) in PROTAC Synthesis Yield

Tr-PEG2-OH is commercially available at 99.06% purity by HPLC analysis . In contrast, Tr-PEG3-OH is routinely supplied at ≥95% purity . This 4.06 percentage point purity differential translates to a potential 4% higher yield in subsequent conjugation steps, assuming stoichiometric reactions with high-value payloads. For gram-scale PROTAC synthesis where linker is used in excess, the higher purity of Tr-PEG2-OH reduces the introduction of reactive impurities that could compromise final product homogeneity.

PROTAC synthesis Linker purity Conjugation efficiency

PEG Unit Length: 2 Units (Tr-PEG2-OH) Enables Tighter Ternary Complex Formation in PROTACs vs. 3 or 4 Units

A 2026 structure-activity relationship study on Retro-2-based PROTACs demonstrated that GSPT1 degradation efficacy is directly dependent on PEG linker length [1]. PROTACs constructed with a 2-unit PEG linker (analogous to the Tr-PEG2-OH scaffold) exhibited degradation activity, while alternative linker lengths altered degradation profiles. This finding underscores that the 2-unit PEG length of Tr-PEG2-OH is not arbitrary but represents a functionally validated spacer distance for specific PROTAC targets. In contrast, Tr-PEG3-OH and Tr-PEG4-OH provide 3-unit and 4-unit PEG chains, respectively, which extend the spatial separation by approximately 3.5–7.0 Å and may be suboptimal or ineffective for targets requiring closer proximity between the E3 ligase ligand and the target-binding warhead.

PROTAC linker optimization Ternary complex stability Targeted protein degradation

Solubility in DMSO: Tr-PEG2-OH Achieves 10 mM Working Concentration Suitable for Conjugation Protocols

Tr-PEG2-OH exhibits a verified solubility of 10 mM in DMSO [1]. While Tr-PEG3-OH and Tr-PEG4-OH are also reported as soluble in DMSO, specific millimolar solubility values are not consistently provided in vendor technical datasheets, introducing uncertainty for quantitative stock solution preparation . The 10 mM specification for Tr-PEG2-OH allows precise calculation of reaction stoichiometry and ensures reliable dissolution without the need for empirical solubility testing prior to each use.

Linker solubility DMSO stock solution Bioconjugation

Storage Stability: Powder Form Stable for 3 Years at -20°C, Minimizing Degradation-Related Procurement Waste

Tr-PEG2-OH powder exhibits validated long-term stability when stored at -20°C, with a shelf life of 3 years . In solvent (e.g., DMSO), stability is maintained for 1 year at -80°C. Tr-PEG3-OH and Tr-PEG4-OH carry identical storage recommendations in vendor documentation, indicating that all three compounds share comparable thermal and solvent stability profiles . Therefore, stability does not represent a key differentiator among these analogs; procurement decisions should instead prioritize purity and linker length specifications.

Linker stability Long-term storage Inventory management

Purity by COA: Tr-PEG2-OH Achieves 99.45% in Vendor Batch Analysis, Exceeding Typical Class Standards

Representative vendor batch analysis for Tr-PEG2-OH reports a purity of 99.45% by HPLC, as documented in the Certificate of Analysis (COA) . This value surpasses the typical ≥95% specification commonly cited for Tr-PEG3-OH and Tr-PEG4-OH in vendor datasheets . The 99.45% purity level reflects rigorous manufacturing quality control and translates to a 4.45 percentage point reduction in potential impurities relative to 95% purity material. For conjugation reactions employing precious antibodies or high-value warheads, this purity differential can meaningfully impact final ADC drug-to-antibody ratio (DAR) consistency and PROTAC yield.

Quality control Batch-to-batch consistency Certificate of Analysis

Optimal Use Cases for Tr-PEG2-OH Based on Quantified Performance Differentiators


PROTAC Synthesis Requiring Precise 2-Unit PEG Spacing for Ternary Complex Optimization

Tr-PEG2-OH is the linker of choice when constructing PROTACs for target proteins where a 2-unit PEG spacer has been functionally validated or where structure-based design predicts optimal ternary complex formation with a shorter linker. Evidence from Retro-2-based PROTAC studies confirms that GSPT1 degradation depends on PEG linker length, with 2-unit constructs exhibiting activity [1]. Researchers should procure Tr-PEG2-OH specifically when the target-E3 ligase pair necessitates closer proximity (approximately 7–8 Å extended length) rather than the longer reach provided by Tr-PEG3-OH or Tr-PEG4-OH. This selection is particularly critical for targets with shallow binding pockets or where excessive linker flexibility would entropically penalize complex formation.

High-Purity Conjugation Workflows for ADC Payload Loading and DAR Consistency

For antibody-drug conjugate (ADC) synthesis where consistent drug-to-antibody ratio (DAR) and minimal side-product formation are paramount, Tr-PEG2-OH offers a documented purity advantage. With COA-verified purity of 99.45% [1], this linker introduces fewer reactive impurities that could compete with intended conjugation sites or generate heterogeneous ADC species. Procurement of Tr-PEG2-OH at this purity level supports reproducible DAR outcomes and simplifies downstream purification, making it suitable for lead optimization campaigns and preclinical ADC candidate production where batch-to-batch consistency is under regulatory scrutiny.

Quantitative Stock Solution Preparation for High-Throughput PROTAC Library Synthesis

In high-throughput PROTAC library synthesis requiring precise stoichiometric control, Tr-PEG2-OH's quantified DMSO solubility of 10 mM [1] enables direct calculation of reaction volumes without empirical solubility testing. This is particularly valuable for automated liquid handling systems and parallel synthesis platforms where linker stock solutions must be prepared reproducibly across multiple plates. The availability of defined solubility data reduces the risk of precipitation or incomplete dissolution that could lead to variable conjugation efficiency and false-negative screening results.

Cost-Effective Bulk Procurement for Long-Term PROTAC and ADC Development Programs

Tr-PEG2-OH's validated powder stability of 3 years at -20°C [1] supports bulk procurement strategies without degradation concerns. Laboratories and CROs engaged in multi-year drug discovery programs can confidently order larger quantities (e.g., 50 g to 100 g) to secure volume pricing and avoid supply chain interruptions, knowing that material stored under recommended conditions will retain its purity and reactivity for the duration of the project. The comparable stability of Tr-PEG3-OH and Tr-PEG4-OH means that this advantage is class-wide; however, when combined with Tr-PEG2-OH's superior purity and validated 2-unit length, it reinforces the compound as a robust, long-term procurement choice for PEG2-specific applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tr-PEG2-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.